Product packaging for Thallium triflate(Cat. No.:CAS No. 73491-36-8)

Thallium triflate

Cat. No.: B052778
CAS No.: 73491-36-8
M. Wt: 353.46 g/mol
InChI Key: PDFSYPYWCONFDC-UHFFFAOYSA-M
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Description

Thallium triflate (Thallium(I) trifluoromethanesulfonate) is a powerful and highly electrophilic Lewis acid catalyst valued in advanced organic synthesis. Its primary research utility stems from the potent electron-withdrawing nature of the triflate anion, which renders the thallium cation an exceptionally strong Lewis acid, often more reactive than many group III metal triflates. This property makes it an effective catalyst for a range of transformations, including Friedel-Crafts acylations, aldol reactions, and Diels-Alder cycloadditions, where it activates carbonyl compounds and other electrophiles. A particularly notable application is its use in the synthesis of complex organic molecules, such as natural products, where its ability to promote selective reactions under mild conditions is advantageous. Furthermore, this compound is a key reagent for the efficient conversion of ketones to enol triflates, which are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Stille). Researchers select this reagent for its high reactivity and the unique reaction pathways it can enable. It is typically handled under inert conditions due to its moisture sensitivity and is offered as a high-purity solid to ensure reproducible results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CF3O3STl B052778 Thallium triflate CAS No. 73491-36-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

thallium(1+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Tl/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFSYPYWCONFDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Tl+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3O3STl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452357
Record name AG-G-90691
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73491-36-8
Record name AG-G-90691
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Record name 73491-36-8
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Synthetic Methodologies for Thallium Triflate

Direct Reaction Approaches

Direct synthesis methods involve the reaction of elemental thallium or its simple inorganic salts with trifluoromethanesulfonic acid or its derivatives.

2 Tl(s) + 2 TfOH(aq) → 2 TlOTf(aq) + H₂(g)

Following the complete dissolution of the metallic thallium, the resulting solution contains aqueous thallium(I) triflate.

The synthesis of thallium(I) triflate via the direct reaction of metallic thallium and triflic acid requires careful control of reaction conditions to ensure high yield and purity. mdpi.com The reaction is typically conducted using a concentrated solution of triflic acid to facilitate the dissolution of the metal. mdpi.com

An important consideration is the management of the exothermic nature of the reaction. While specific temperature control measures are not extensively detailed in the provided search results, maintaining a controlled temperature, potentially at room temperature, is advisable to prevent the formation of thallium oxides.

After the reaction is complete, the excess water and unreacted triflic acid are removed. This is typically achieved through evaporation. mdpi.com The conditions of evaporation, such as temperature and pressure, can influence the physical state of the final product, which may be obtained as either a crystalline or an amorphous solid.

Synthesis via Reaction of Metallic Thallium with Trifluoromethanesulfonic Acid

Indirect Synthetic Pathways

Indirect methods for synthesizing thallium(I) triflate often start from a more reactive thallium(I) salt, which can be advantageous in terms of reaction rate and conditions.

An alternative and commonly cited indirect pathway to thallium(I) triflate is the reaction between thallium(I) carbonate (Tl₂CO₃) and trifluoromethanesulfonic acid. nih.gov This acid-base reaction is typically performed under anhydrous conditions to prevent the introduction of water into the final product. The reaction proceeds as follows:

Tl₂CO₃(s) + 2 TfOH → 2 TlOTf + H₂O(l) + CO₂(g)

This method is often favored in laboratory settings. nih.gov The reaction drives to completion with the evolution of carbon dioxide gas.

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining research-grade thallium(I) triflate necessitates rigorous purification and isolation techniques to remove any unreacted starting materials, byproducts, or other impurities.

Following the synthesis from metallic thallium, the primary purification step involves the evaporation of excess water and acid. mdpi.com For material intended for high-purity applications, further purification may be necessary. While specific advanced techniques for thallium triflate are not detailed in the provided results, general methods for purifying thallium and its compounds can be informative. Crystallization is a fundamental technique for purifying solid compounds. osti.gov For instance, cooling a saturated solution or slowly evaporating the solvent can induce crystallization, leaving impurities behind in the mother liquor.

For research applications where the final product's physical form is critical, controlled crystallization can yield single crystals suitable for X-ray diffraction analysis. mdpi.comresearchgate.net This was achieved for thallium(I) triflate, although it was noted that the bulk material was often amorphous. mdpi.com The process to obtain crystalline material suitable for structural analysis involved careful crystallization from a methanol (B129727) solution. mdpi.com

Isolation of the purified solid is typically achieved by filtration, followed by drying under reduced pressure to remove residual solvent. researchgate.net Given that thallium(I) triflate is hygroscopic, storage in a dry environment, such as in a desiccator or under an inert atmosphere, is crucial to maintain its purity. strem.com

Coordination Chemistry and Supramolecular Assembly of Thallium Triflate Complexes

Fundamental Coordination Behavior of Thallium Ions

The coordination behavior of thallium ions is distinctly influenced by their oxidation state, with Tl(I) and Tl(III) exhibiting different characteristics in terms of Lewis acidity, coordination numbers, and geometries.

Lewis Acidity and Coordination with Electron-Rich Species

The group 13 elements, with a valence electron configuration of ns²np¹, generally produce neutral compounds that are electron-deficient and thus act as moderately strong Lewis acids. libretexts.org Thallium is no exception, and its ions, particularly Tl(III), are potent Lewis acids. libretexts.org Thallium triflate is recognized for its moderate Lewis acidity, which allows it to coordinate with a variety of electron-rich species. This property is central to its role as a catalyst and a building block in supramolecular chemistry, where it facilitates the formation of reactive intermediates.

The Lewis acidic nature of Tl(I) is also demonstrated in its interactions with electron-rich transition metal centers. For instance, zerovalent group 10 metal complexes, which are themselves electron-rich, can act as Lewis bases and form reverse-dative σ-interactions with Tl(I). rsc.orgcore.ac.uk In these "metal-only Lewis pairs" (MOLPs), the group 10 metal donates electron density to the Tl(I) center. rsc.orgcore.ac.uk The treatment of Pt(CNArDipp2)2 with this compound (TlOTf) yields the Pt/Tl MOLP [TlPt(CNArDipp2)2]OTf, illustrating the ability of Tl(I) to function as a Lewis acid by accepting electron density from the platinum center. rsc.org

Diverse Coordination Numbers and Geometries of Thallium(I)

The coordination chemistry of the thallium(I) ion is characterized by a remarkable and often unpredictable diversity in coordination numbers and geometries. nih.govresearchgate.net This variability is largely attributed to the presence of the stereochemically active 6s² lone pair of electrons, a consequence of relativistic effects. nih.gov This lone pair can occupy a coordination site, leading to "hemidirected" coordination spheres where ligands are arranged on one side of the metal ion, leaving the other hemisphere open or occupied by the lone pair. nih.govresearchgate.net

Coordination of Thallium(III) Species (e.g., Porphyrin Complexes)

While the +1 oxidation state is more common for thallium's coordination chemistry, the +3 state also forms stable complexes, notably with macrocyclic ligands like porphyrins. acs.orgworldscientific.com Thallium(III) porphyrin complexes can be synthesized and are often five- or six-coordinate. acs.orgresearchgate.net

A significant example is the six-coordinate thallium(III) porphyrin triflate complex, (trifluoromethanesulfonato)(tetrahydrofuran)(meso-tetraphenylporphyrinato)thallium(III), which was the first structurally characterized transoid six-coordinate Tl(III) porphyrin. acs.orgacs.org In this octahedral complex, the thallium ion is coordinated to the four nitrogen atoms of the porphyrin ring, one oxygen atom from a triflate anion, and one oxygen atom from a tetrahydrofuran (B95107) (THF) molecule. acs.org The Tl-O(triflate) bond distance is significantly shorter than the Tl-O(THF) bond, indicating a stronger interaction with the triflate anion. acs.org The triflate ligand acts as a monodentate ligand in this structure. acs.org The synthesis of such complexes often involves ligand-exchange reactions starting from thallium(III) trifluoroacetate (B77799) precursors. researchgate.net

Ligand Interactions and Complex Formation

This compound is a versatile starting material for synthesizing complexes with a variety of ligands, leading to intricate supramolecular assemblies. The nature of the ligand system dictates the final structure, from simple chelates to complex polymeric or cage-like architectures.

Coordination with Oxygen-Donor Ligand Systems (e.g., Tropolone (B20159) Derivatives, Hinokitiol)

Thallium(I) readily forms complexes with oxygen-donor ligands like tropolone and its derivatives, including hinokitiol (B123401) (4-isopropyltropolone). researchgate.netmdpi.comnih.gov The synthesis strategy can influence the final product. Direct mixing of thallium(I) triflate and tropolone results in the formation of a 1:1 co-crystal, Tl(OTf)·Htrop, where the Tl(I) ion is coordinated by oxygen atoms from both the triflate anion and the neutral tropolone molecule. mdpi.com

Alternatively, the addition of a base like ammonia (B1221849) to a mixture of TlOTf and a tropolone derivative leads to deprotonation of the ligand and the formation of a simple chelate complex, such as Tl(trop). mdpi.com In these chelates, the Tl(I) ion is typically bound by the two oxygen atoms of the tropolonate anion. mdpi.com

A particularly interesting example arises from the reaction of TlOTf with hinokitiol, which can yield a complex supramolecular cage structure, {Tl@[Tl(hino)]₆}(OTf). researchgate.netmdpi.comnih.gov This compound features a central Tl(I) ion encapsulated within a cage formed by six [Tl(hino)] units, with the triflate anion acting as the counter-ion. mdpi.com This highlights how the interplay between the metal ion, the organic ligand, and the counter-anion can lead to complex self-assembly.

ComplexLigandSynthesis MethodTl-O Bond Lengths (Å)Coordination Environment Highlights
Tl(OTf)·HtropTropolone (neutral)Co-crystallization2.722–3.040Tl(I) is coordinated by three triflate oxygens and three tropolone oxygens. mdpi.com
Tl(trop)Tropolonate (anion)Ammonia-mediated2.45–2.69Tl(I) is chelated by the two tropolonate oxygens.
{Tl@[Tl(hino)]₆}(OTf)Hinokitiol (anion)Reaction with TlOTf2.54–3.19A central Tl(I) ion is encapsulated by six Tl(hino) units, forming a supramolecular cage.

Investigation of Thia-Macrocyclic Ligand Systems

The interaction of thallium ions with macrocyclic ligands containing sulfur donor atoms (thia-macrocycles) has also been explored, often in the context of multimetallic systems. nih.govnih.govacs.org The reaction of heterometallic complexes like [{Au(C₆X₅)₂}Tl]n with mixed nitrogen-sulfur donor macrocycles such as researchgate.netaneNS₃ (1-aza-4,7,10-trithiacyclododecane) and researchgate.netaneN₂S₂ (1,7-diaza-4,10-dithiacyclododecane) yields various Au(I)/Tl(I) derivatives with different structural arrangements. nih.gov

For example, with researchgate.netaneNS₃, a neutral tetranuclear Au₂Tl₂ unit can be formed, while the reaction with researchgate.netaneN₂S₂ can lead to a polymeric chain. nih.gov In these structures, the thallium(I) ion is coordinated by the nitrogen and sulfur atoms of the macrocycle. nih.govacs.org The Tl-N bond distances in these complexes are intermediate compared to other Tl(I) complexes with cyclic N- or N,S-donor ligands. acs.org The specific structural outcome, including the presence or absence of direct Au···Tl interactions, is highly dependent on the nature of both the macrocyclic ligand and the ancillary ligands on the gold centers. nih.gov This demonstrates the potential for tuning the supramolecular architecture and resulting properties of thallium-containing assemblies through the careful selection of thia-macrocyclic ligands. nih.govresearchgate.net

Noncovalent Interactions with Aromatic Ligands (e.g., Arene Complexes)

The large, soft thallium(I) cation, combined with the delocalized charge of the triflate anion, facilitates weak coordination environments that are conducive to forming noncovalent interactions with neutral aromatic molecules. Research into Tl(I) complexes with bis(imino)pyridine scaffolds has provided significant insights into these Tl-arene interactions. fishersci.sefishersci.se

In one such study, a thallium(I) triflate complex bearing a bulky bis(imino)pyridine ligand, [{(2,5-tBu2C6H3)N=CPh}2(NC5H3)]Tl+(OTf)−, was synthesized. fishersci.sefishersci.se Analysis of this complex revealed long Tl–N and Tl–OTf bond distances, indicating very weak or nonexistent coordination from the primary ligand. fishersci.sefishersci.se This weak ligand-to-metal donation leaves the thallium cation sufficiently electron-poor to engage in additional interactions. fishersci.sefishersci.se

When this complex was crystallized from benzene (B151609) or toluene (B28343), it formed remarkable "inverted sandwich" structures. fishersci.sefishersci.se In these arrangements, two large [{(2,5-tBu2C6H3)N=CPh}2(NC5H3)]Tl+ cations are bridged by a single molecule of benzene or toluene. fishersci.sefishersci.se Computational analysis using density functional theory (DFT) confirmed that these Tl-arene contacts are stabilized by noncovalent interactions rather than significant covalent bonding. fishersci.sefishersci.se

Interactive Data Table: Thallium(I)-Arene Noncovalent Interaction

Complex CationInteracting AreneStructural MotifInteraction Type
[{(2,5-tBu2C6H3)N=CPh}2(NC5H3)]Tl+BenzeneInverted SandwichNoncovalent
[{(2,5-tBu2C6H3)N=CPh}2(NC5H3)]Tl+TolueneInverted SandwichNoncovalent

This table summarizes the formation of arene complexes where a benzene or toluene molecule is sandwiched between two thallium(I) complex cations through noncovalent forces. fishersci.sefishersci.se

Solid-State Architecture and Supramolecular Structures

The interplay between the Tl+ cation and the triflate anion (OTf−) is fundamental to the formation of diverse and extended solid-state architectures.

In its pure solid state, thallium(I) triflate crystallizes into a complex ionic network. americanelements.comfishersci.ca X-ray diffraction studies have revealed the presence of two crystallographically independent thallium(I) ions in the structure. americanelements.comfishersci.ca Each Tl+ ion is coordinated by six oxygen atoms originating from five different neighboring triflate anions. americanelements.comfishersci.ca The triflate anions act as bridges, linking the metal centers to create an extended three-dimensional network. The Tl···O interaction distances are relatively long, averaging 2.88 Å and 2.89 Å for the two distinct thallium sites, which underscores the primarily ionic nature of the network. americanelements.com

This bridging behavior is not limited to the pure salt. When this compound is co-crystallized with other ligands, such as tropolone (Htrop), the triflate anion continues to play a crucial role in network formation. In the 1:1 adduct, Tl(OTf)·Htrop, each thallium ion is surrounded by three tropolone molecules and three triflate anions. americanelements.com Each triflate anion, in turn, connects to three different thallium ions, perpetuating the extended ionic network alongside the bridging tropolone molecules. americanelements.com The Tl···O distances in this co-crystal range from 2.722 to 3.040 Å. americanelements.com

Interactive Data Table: Tl···O Distances in Bridging Triflate Networks

CompoundInteracting SpeciesAvg. Tl···O Distance (Å)Structural Feature
Tl(OTf)Tl+ and 5 OTf− anions2.88 - 2.893D ionic network via bridging triflates. americanelements.com
Tl(OTf)·HtropTl+, OTf− anions, Htrop ligands2.722–3.040 (range)3D network with bridging triflates and tropolones. americanelements.com

This table details the coordination environment and bond distances in solid-state structures of this compound, highlighting the role of the triflate anion in forming extended networks.

The ability of thallium(I) to template the assembly of complex structures is powerfully demonstrated in the formation of supramolecular cages. A key example arises from the reaction of thallium(I) triflate with hinokitiol (Hhino, an isopropyl derivative of tropolone). americanelements.comfishersci.ca While using thallium(I) nitrate (B79036) yields a simple 1:1 complex, the use of thallium(I) triflate under similar conditions results in a far more complex structure: {Tl@[Tl(hino)]₆}(OTf) . americanelements.comfishersci.ca

This remarkable compound features a central thallium(I) ion that is completely encapsulated within a cage-like assembly of six [Tl(hino)] units. americanelements.comfishersci.ca The six surrounding units create a protective shell, isolating the central Tl+ ion from the triflate counter-anion, which resides outside the cage. americanelements.com This formation highlights how the triflate anion's properties can influence the synthetic outcome, favoring the assembly of higher-order coordination architectures compared to other anions like nitrate. nih.gov The structure serves as a clear example of encapsulation driven by the coordination preferences of the thallium(I) ion and the templating effect within a supramolecular framework. Another instance of encapsulation involves a palladium-thallium dinuclear complex where a thallium(I) ion is encapsulated within the azacrown portion of a specialized ligand. alfa-chemistry.com

Catalytic Applications of Thallium Triflate in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

Thallium triflate is utilized as a catalyst in several pivotal reactions for constructing carbon-carbon bonds, leveraging its Lewis acidic nature to activate substrates.

This compound is recognized as a catalyst for Friedel-Crafts acylation and alkylation reactions, which are fundamental methods for attaching acyl and alkyl groups to aromatic rings. In this role, the thallium salt functions as a Lewis acid, activating the acylating or alkylating agent. While this compound is cited for this purpose, detailed studies and applications in the literature more frequently describe the use of other metal triflates such as those of scandium(III), ytterbium(III), bismuth(III), and copper(II), which are often considered more efficient or environmentally benign. researchgate.netdokumen.pub

In a typical Friedel-Crafts acylation, the Lewis acid catalyst coordinates to the acyl halide or anhydride (B1165640), leading to the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. nih.gov Metal triflates are valued in these reactions because they can often be used in catalytic amounts, unlike traditional Lewis acids like AlCl₃ which are required in stoichiometric quantities due to strong complexation with the ketone product. researchgate.net

Table 1: Examples of Metal Triflate-Catalyzed Friedel-Crafts Acylation of Anisole
Catalyst (mol%)Acylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OTf)₂ (10)Benzoyl chloride[bmim][BF₄]801100 liv.ac.uk
Yb(OTf)₃ (20)Acetic anhydrideCH₃CNReflux2072 researchgate.net
Sc(OTf)₃ (5)Acetic anhydrideCH₃NO₂-LiClO₄50395 researchgate.net
Bi(OTf)₃ (1)Benzoyl chloride[emim][NTf₂]804100 dokumen.pub
Pr(OTf)₃ (5)Benzoic anhydrideDES100 (MW)0.1796 nih.gov

For Friedel-Crafts alkylation, Lewis acids like this compound can activate alkyl halides or alkenes for the alkylation of arenes. beilstein-journals.org Catalytic approaches are preferred to overcome issues like polyalkylation and carbocation rearrangements often seen with traditional methods. beilstein-journals.org Again, while this compound is a potential catalyst, many modern methods highlight the utility of other metal triflates, such as those of samarium or copper. acs.orgmdpi.com

Thallium(III) salts are potent reagents for mediating oxidative cyclization and rearrangement reactions, particularly those involving alkenes. researchgate.net Reactions promoted by thallium(III) trinitrate (TTN) and thallium(III) trifluoroacetate (B77799) (TTFA) have been extensively studied, and their reactivity provides a strong model for the expected behavior of thallium(III) triflate. researchgate.net These transformations often proceed through an initial oxythallation or arylthallation of a double bond, followed by rearrangement of the carbon skeleton. rsc.org

A prominent application is the ring contraction of cyclic alkenes and the rearrangement of homoallylic alcohols. researchgate.net For instance, the oxidation of 1,2-dihydronaphthalene (B1214177) derivatives with thallium(III) salts leads to the formation of indane structures via a ring contraction. researchgate.net The generally accepted mechanism involves the electrophilic attack of the Tl(III) species on the alkene, forming an organothallium intermediate. This intermediate then undergoes a 1,2-aryl or alkyl shift, facilitated by the departure of the thallium species (as Tl(I)), leading to the rearranged product. The choice of solvent and the counter-ion on the thallium salt can significantly influence the reaction outcome. researchgate.net

Table 2: Examples of Thallium(III)-Mediated Rearrangement Reactions
SubstrateThallium(III) ReagentSolventProduct TypeYield (%)Reference
2-(3,4-Dihydronaphthalen-1-yl)propionic acid ethyl esterThallium trinitrate (TTN)Acetic acidRing contractionGood researchgate.net
2-(3,4-Dihydronaphthalen-1-yl)ethanolThallium(III) trifluoroacetate (TTFA)TFA/H₂ORing contraction83 researchgate.net
ChalconeThallium(III) acetate (B1210297) (TTA)Methanol (B129727)Oxidative rearrangement to isoflavoneVaries rsc.org
Oct-1-eneThallium(III) trifluoroacetate (TTFA)VariousOxidation/RearrangementVaries researchgate.net
FlavanoneThallium(III) p-tosylate (TTS)Acetonitrile/DioxaneOxidative rearrangement to isoflavoneGood rsc.org

The synthesis of symmetrical biaryls through the oxidative homocoupling of aromatic compounds is a significant transformation in organic chemistry. Research has established that thallium(III) trifluoroacetate (TTFA) is a particularly effective reagent for this purpose. acs.orgacs.org Treatment of a variety of aromatic compounds with TTFA in solvents like trifluoroacetic acid or carbon tetrachloride results in oxidative coupling to give symmetrical biaryls in good to excellent yields. acs.org

The mechanism is believed to involve an initial electrophilic thallation of the aromatic ring to form an arylthallium bis(trifluoroacetate) intermediate. This intermediate can then react with a second molecule of the arene or undergo decomposition to an aryl radical, which leads to the biaryl product and Tl(I). The regiospecificity of the coupling is influenced by the directing effects of the substituents on the aromatic ring. acs.org While this chemistry is well-documented for TTFA, specific reports on the use of thallium(III) triflate for this transformation are not prominent in the literature. The high efficiency of TTFA has made it the preferred thallium(III) reagent for this class of reaction. acs.org

Table 3: Oxidative Coupling of Arenes with Thallium(III) Trifluoroacetate (TTFA)
Aromatic SubstrateProductYield (%)Reference
Anisole4,4'-Dimethoxybiphenyl79 acs.org
Toluene (B28343)4,4'-Dimethylbiphenyl71 acs.org
Mesitylene2,2',4,4',6,6'-Hexamethylbiphenyl95 acs.org
Thiophene2,2'-Bithienyl85 acs.org
p-Xylene2,2',5,5'-Tetramethylbiphenyl91 acs.org

Electrophilic Thallation and Subsequent Derivatizations

Thallium(III) triflate serves as a potent electrophile for the thallation of aromatic compounds. This reaction, known as electrophilic aromatic thallation, introduces a this compound moiety onto the aromatic ring, which can then be substituted by various functional groups. The process typically occurs under mild conditions, often at room temperature, and provides a pathway to otherwise difficult-to-access substituted aromatic compounds. queensu.caacs.org

The resulting arylthallium intermediates are valuable for further derivatization. For instance, they can undergo palladium-catalyzed carbonylation to produce esters. uq.edu.au This method has been applied to the synthesis of various substituted aromatic esters, demonstrating the utility of this compound in facilitating the introduction of carbonyl groups. uq.edu.au

Table 1: Examples of Electrophilic Thallation and Derivatization

Starting MaterialReagentProductApplication
Benzene (B151609)Tl(OCOCF₃)₃Phenylthallium bis(trifluoroacetate)Intermediate for further functionalization
Substituted BenzenesTl(OCOCF₃)₃Arylthallium bis(trifluoroacetates)Synthesis of substituted aromatic iodides
Benzoic AcidsThallium(III) trifluoroacetateThallated Benzoic AcidsSynthesis of isocoumarins via palladium catalysis

This table summarizes the application of thallium(III) salts in electrophilic thallation and subsequent reactions to form various functionalized aromatic compounds.

Furthermore, these organothallium compounds are precursors for the synthesis of other functionalized molecules, such as indoles and phthalides, through palladium-catalyzed coupling processes. thieme-connect.deresearchgate.net The thallium moiety acts as a leaving group, replaced by various organic fragments in the presence of a suitable catalyst.

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient route to complex molecules. tcichemicals.comorganic-chemistry.org Thallium(III) compounds, including the triflate salt, have been implicated in C-H activation processes, although the mechanisms can be complex and may involve single electron transfer pathways. acs.org

Palladium-catalyzed direct arylation of heteroaromatics via C-H activation can be achieved using aryl triflates as coupling partners. rsc.org While this does not directly involve this compound as the C-H activating agent, it highlights the role of triflates in such transformations. The reactivity of thallium(III) suggests its potential in facilitating C-H functionalization, an area of ongoing research interest.

Cross-Coupling Reactions (e.g., Suzuki, Palladium-Catalyzed Coupling)

Thallium salts have been shown to play a significant role in accelerating palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgharvard.edu The Suzuki reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org

The addition of thallium(I) salts, such as thallium(I) hydroxide (B78521) or carbonate, can enhance the rate of Suzuki-Miyaura coupling reactions involving alkyl boronic esters. harvard.edunih.gov It is proposed that the thallium base may facilitate the formation of water-insoluble thallium salts, which can drive the reaction forward. uwindsor.ca Another possibility is the transmetalation of the organoboron species to a more reactive organothallium intermediate. uwindsor.ca

While thallium(III) triflate itself is not typically the primary thallium source for accelerating Suzuki couplings, the broader family of thallium salts demonstrates a clear impact on this important class of reactions. The use of thallium compounds can be crucial for achieving efficient coupling, particularly with challenging substrates. nih.goveie.gr

Table 2: Role of Thallium Salts in Suzuki-Miyaura Coupling

Thallium SaltRoleSubstratesCatalyst
Thallium(I) HydroxideBase/Rate-enhancing additiveAlkyl boronic esters and aryl/vinyl halidesPalladium complexes
Thallium(I) CarbonateBase/Rate-enhancing additiveAlkyl boronic esters and aryl/vinyl halidesPalladium complexes

This table illustrates the use of thallium(I) salts as additives to promote Suzuki-Miyaura cross-coupling reactions.

Alkyne Functionalization

Thallium(III) triflate is a potent electrophile capable of activating alkynes towards various transformations. The electrophilic addition of thallium(III) to an alkyne forms an intermediate organothallium species that can undergo further reactions. slideshare.net This reactivity has been harnessed for the synthesis of various functionalized products.

For example, the oxidation of alkynes with thallium(III) nitrate (B79036) in the presence of methanol can lead to the formation of carbonyl compounds or 1,2-glycol dimethyl ethers. slideshare.net While this specific example uses the nitrate salt, the underlying principle of electrophilic activation by thallium(III) is relevant to the triflate salt as well.

Recent research has also explored the use of trifluoromethyl thianthrenium triflate in the trifluoromethylheteroaromatization of alkynes, showcasing the continued development of triflate-containing reagents in alkyne functionalization. nih.gov The hydration of alkynes, another important transformation, can be catalyzed by various systems, and the nature of the counterion, such as triflate, can influence the reaction outcome. researchgate.net

Oxidation and Redox Chemistry Applications

Thallium(III) compounds are well-known oxidizing agents in organic chemistry, capable of effecting a variety of oxidative transformations. Thallium(III) triflate, with its highly electrophilic thallium center and non-coordinating triflate anion, is particularly effective in this regard.

Oxidation of Alkenes and Alkynes

Thallium(III) salts react with alkenes and alkynes via electrophilic addition, leading to the formation of organothallium intermediates that can subsequently undergo oxidation. rsc.orgslideshare.net The oxidation of alkenes with thallium(III) trifluoroacetate, a closely related reagent, has been studied in detail. The initial oxythallation adduct, upon decomposition (often induced by water), can yield a variety of products including ketones, epoxides, and diols. rsc.org The neighboring thallium substituent in the intermediate is believed to facilitate the hydrolysis of adjacent groups. rsc.org

Similarly, the oxidation of alkynes with thallium(III) reagents can lead to the formation of α-acetoxy ketones or other carbonyl compounds. researchgate.netresearchgate.net The electrophilic character of thallium(III) nitrate, for instance, allows it to react readily with alkynes to give addition products that can be further transformed. slideshare.net

Oxidative Rearrangements of Ketones and Cyclic Ketones

Thallium(III) salts are known to promote oxidative rearrangements of ketones and cyclic ketones. rsc.orgthieme-connect.com The reaction of ketones with thallium(III) acetate has been shown to proceed through several oxidative pathways, including α-acetoxylation, dehydrogenation, and rearrangement of the carbon skeleton. rsc.org

In the case of cyclic ketones, thallium(III) nitrate can induce oxidative rearrangements that proceed via ring contraction. slideshare.net This transformation provides a synthetic route to smaller ring systems from readily available cyclic ketones. The electrophilic nature of the thallium(III) reagent is key to initiating these rearrangements. While many studies have employed thallium(III) nitrate or acetate, the high reactivity of thallium(III) triflate suggests its applicability in similar transformations. The treatment of ketones with thallium(III) triflate in amide solvents has been shown to produce α-acyloxy ketones. researchgate.net

Oxidation of Phenols and Hydroquinones

Thallium(III) salts are potent reagents for the oxidation of phenols and hydroquinones, typically yielding quinones. The oxidation of phenol (B47542) itself can lead to a mixture of products, including hydroquinone (B1673460) and catechol. uc.ptgoogle.com The reaction pathway often involves an initial electrophilic thallation of the aromatic ring, followed by oxidative decomposition of the arylthallium intermediate.

The choice of thallium salt and reaction conditions can influence the product distribution. For instance, the oxidation of homoallylic alcohols derived from naphthalene (B1677914) with thallium(III) salts can lead to ring-contracted products. mdpi.com In the context of simple phenols, the reaction generally proceeds to form benzoquinones. Hypervalent iodine reagents are also known to mediate the oxidation of phenols to ortho-quinones, particularly for electron-rich substrates. researchgate.net The oxidation of hydroquinone monoalkyl ethers to p-benzoquinone monoketals has also been explored, showcasing the versatility of oxidation reactions on phenol derivatives. acs.org

Table 1: Oxidation of Phenolic Compounds

SubstrateReagentProduct(s)Key ObservationReference(s)
PhenolGeneral OxidantsCatechol, HydroquinoneOxidation products depend on conditions. uc.pt
2-(3,4-dihydronaphthalen-1-yl)-ethanolThallium(III) trifluoroacetate (TTFA)Indan derivativeRing contraction occurs. mdpi.com
p-Nitrophenol (electron-deficient)Bi(4-CO2Etbipy)-HVI (Hypervalent Iodine)Ortho-quinoneDemonstrates oxidation of electron-deficient phenols. researchgate.net
Hydroquinone monoalkyl ethersVarious oxidantsp-Benzoquinone monoketalsSelective oxidation of the hydroquinone moiety. acs.org

Alpha-Aminonitrile Production

Thallium(III) salts have been identified as efficient catalysts for the synthesis of α-aminonitriles. rsc.org Specifically, thallium(III) chloride tetrahydrate has been shown to catalyze the one-pot, three-component Strecker reaction, which involves the condensation of aldehydes, amines, and trimethylsilyl (B98337) cyanide. rsc.orgresearchgate.net

This method is notable for its mild, solvent-free conditions and the high yields of the desired α-aminonitrile products. rsc.orgresearchgate.net The reaction proceeds smoothly with both aromatic and aliphatic aldehydes, as well as various amines, demonstrating broad substrate scope. rsc.org The catalytic role of the thallium(III) compound is crucial for facilitating the formation of the key imine intermediate and the subsequent nucleophilic addition of the cyanide group. nih.govorganic-chemistry.org

Table 2: Thallium-Catalyzed Alpha-Aminonitrile Synthesis

AldehydeAmineCyanide SourceCatalystConditionsYieldReference(s)
Various Aromatic & AliphaticAniline, BenzylamineTrimethylsilyl cyanide1 mol% TlCl₃·4H₂OSolvent-free, Room Temp.Good to Excellent rsc.org

Disulfide Bond Formation

Thallium(III) compounds are effective in promoting the formation of disulfide bonds through the oxidation of thiols. This transformation is particularly valuable in peptide chemistry for creating structural disulfide bridges between cysteine residues. sigmaaldrich.comresearchgate.net

Thallium(III) trifluoroacetate (TTFA) has been used to cleave various sulfur-protecting groups from cysteine residues within peptides, followed by a direct oxidative conversion to form cystine (a dimer of cysteine linked by a disulfide bond). researchgate.net This process involves a thiol-disulfide exchange mechanism, where the thiol groups are oxidized to form the S-S bond. nih.govuwaterloo.canih.gov The reaction is a key step in the synthesis of complex peptides like oxytocin (B344502) and urotensin II. researchgate.net

Table 3: Thallium-Mediated Disulfide Bond Formation

Substrate TypeReagentTransformationApplicationReference(s)
S-protected Cysteine PeptidesThallium(III) trifluoroacetate (TTFA)Deprotection and oxidative S-S bond formationSynthesis of oxytocin, urotensin II researchgate.net
ThiolsThallium(III) ionsOxidation to disulfidesGeneral disulfide synthesis, peptide cyclization sigmaaldrich.com

Functional Group Transformations

Esterification Reactions

Thallium(I) salts can function as acid catalysts to facilitate esterification reactions. rsc.org This catalytic activity is also observed in acylation reactions, where thallium(III) chloride can catalyze the acylation of alcohols and phenols using acetic anhydride under mild conditions to produce the corresponding esters in excellent yields. rsc.org The Lewis acidic nature of the thallium cation is believed to activate the acylating agent, making it more susceptible to nucleophilic attack by the alcohol. A related transformation is the Pinner reaction, where Lewis acids like trimethylsilyl triflate promote the reaction of nitriles and alcohols to form carboxylic esters. beilstein-journals.org

Electrophilic Bromination

Thallium(I) cations can be employed as acid catalysts to promote the electrophilic bromination of aromatic compounds. rsc.org In this role, the thallium salt acts as a Lewis acid, activating the bromine molecule and enhancing its electrophilicity for the aromatic substitution reaction. wikipedia.org

The use of a thallium(I) acetate catalyst in the bromination of diphenyl ether, for example, allows for control over the regioselectivity. rsc.org Under mild conditions, the reaction yields the para-substituted product exclusively. More vigorous conditions, such as higher temperatures, can lead to the formation of ortho-substituted products as well. rsc.org This control is valuable in directing the synthesis of specific aryl bromide isomers, which are important intermediates in various fields. researchgate.net

Conversion of Alcohols, Ethers, and Esters to Olefins via C-O Bond Cleavage

Metal triflates, valued for their high Lewis acidity and oxophilicity, are effective catalysts for converting alcohols, ethers, and esters into olefins through C-O bond cleavage. rsc.orgnih.gov While studies have often highlighted other metal triflates like those of iron and hafnium, the principles apply to this compound as well, given its nature as a potent Lewis acid. rsc.org

The reaction proceeds under solvent-free conditions. rsc.org For alcohols, the mechanism is a direct dehydration. For ethers and esters, the transformation may first involve hydrolysis to an alcohol intermediate, which then undergoes dehydration. rsc.orgnih.gov The reactivity of the oxygen-containing functional group generally follows the order: tertiary alcohols > secondary alcohols > esters > primary alcohols > ethers. rsc.org This catalytic method provides a route to defunctionalize oxygen-rich compounds to produce valuable olefins. rsc.org

Hydrogenolysis Reactions (C-O and C-N Bonds)

The hydrogenolysis of carbon-heteroatom bonds, particularly C-O and C-N bonds, is a critical transformation in organic synthesis, notably in biomass conversion and the deprotection of functional groups. This process involves the cleavage of a C-O or C-N single bond by the addition of hydrogen. While various catalytic systems have been developed for this purpose, the specific application of this compound as a catalyst for these reactions is not extensively documented in scientific literature.

Research in this area has largely focused on tandem catalytic systems that pair a Lewis acidic metal triflate with a heterogeneous hydrogenation catalyst, such as palladium on carbon (Pd/C). researchgate.netrsc.org These systems have shown efficacy in the hydrogenolysis of esters and ethers. researchgate.netnih.gov The mechanism typically involves the Lewis acidic metal triflate activating the C-O bond, facilitating its cleavage, which is then followed by hydrogenation of the resulting intermediate by the palladium catalyst. researchgate.netrsc.org

Various metal triflates, including those of hafnium and lanthanides, have been investigated for their activity in these tandem systems for C-O bond cleavage. researchgate.netrsc.orgnih.gov For instance, hafnium triflate (Hf(OTf)₄) has been identified as a particularly active catalyst for ester C-O bond hydrogenolysis. rsc.org Similarly, lanthanide triflates have been employed for the hydrogenolysis of etheric C-O bonds. nih.gov These reactions are significant for the conversion of biomass-derived materials, such as lignin (B12514952) and triglycerides, into valuable chemicals and biofuels. nih.govfrontiersin.orgmdpi.com The cleavage of the ester bond in triglycerides can be directed to either the external (primary) or internal (secondary) positions, with the selectivity influenced by the nature of the metal triflate catalyst. rsc.org

However, within the body of research focused on metal triflate-catalyzed hydrogenolysis, specific examples or detailed studies highlighting the use of this compound for either C-O or C-N bond cleavage are not prominent. While thallium(III) salts are known to participate in various other organic transformations, their role in catalytic hydrogenolysis remains an area with limited exploration. thieme-connect.comacs.org

Reduction of Amides

The reduction of amides to amines is a fundamental transformation in organic chemistry, providing access to a crucial class of compounds with wide applications in pharmaceuticals and materials science. A variety of methods have been developed to achieve this conversion, often requiring powerful reducing agents or catalytic activation of the typically unreactive amide carbonyl group.

A common strategy for amide reduction under mild conditions involves activation of the amide with an electrophilic reagent, followed by reduction with a hydride source. One prominent activating agent is trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). organic-chemistry.org The activation of a tertiary or secondary amide with Tf₂O generates a highly electrophilic iminium triflate intermediate. This intermediate is then readily reduced by a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or various silanes to furnish the corresponding amine in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This two-step, one-pot procedure is known for its mild reaction conditions, broad substrate scope, and tolerance of sensitive functional groups. organic-chemistry.org

Catalytic approaches often employ transition metals. Ruthenium, rsc.org iridium, acs.org and nickel organic-chemistry.org complexes have been successfully used for the hydrogenation or hydrosilylation of amides. In some cases, the addition of a Lewis acid co-catalyst, such as ytterbium triflate (Yb(OTf)₃) in a ruthenium-catalyzed system, has been shown to improve reaction conditions and yields. rsc.org These methods represent the forefront of catalytic amide reduction. rsc.orgorgsyn.org

Despite the utility of triflate-containing reagents like triflic anhydride and other metal triflates as co-catalysts, the direct catalytic use of this compound for the reduction of amides is not a commonly reported method in the reviewed literature. While thallium compounds are utilized in other areas of synthesis, acs.org its specific application as a catalyst to facilitate the reduction of the amide functional group is not well-documented.

Mechanistic Investigations of Thallium Triflate Catalyzed Reactions

Elucidation of Lewis Acidity and Reactive Intermediate Stabilization

Thallium triflates function as effective Lewis acids, a property central to their catalytic activity. The thallium center can coordinate with electron-rich species, such as carbonyl groups or alkenes, thereby activating them towards nucleophilic attack. This coordination stabilizes the resulting transition states and lowers the activation energy of the reaction.

In reactions such as Friedel-Crafts acylations and alkylations, thallium triflate facilitates the formation of reactive intermediates. For instance, in the acylation of an aromatic ring, the this compound coordinates to the acylating agent, enhancing its electrophilicity and promoting the attack by the arene. The ability of this compound to stabilize these intermediates is a key factor in its catalytic efficacy.

The Lewis acidity of this compound is influenced by the triflate anion, which is a poor coordinator. This allows the thallium ion to maintain a high degree of Lewis acidity, making it available to interact with substrates. The coordination versatility of this compound allows it to form stable chelates, which can be crucial in directing the stereochemical outcome of a reaction.

Role of the Triflate Anion in Proton Shuttling and Deprotonation Pathways

The triflate anion (OTf-), often considered a non-coordinating spectator anion, can play a crucial role in the reaction mechanism, particularly in proton shuttling and deprotonation steps. nih.govacs.org In certain catalytic cycles, the triflate anion can act as a proton shuttle, facilitating the transfer of protons between different sites within the reaction intermediate. This has been observed in iridium-catalyzed reactions where the triflate anion participates in moving protons, a role previously attributed to more basic anions like carboxylates. nih.govacs.org

This proton-shuttling ability arises from a combination of factors, including unfavorable charge separation in nonpolar solvents and the electronic demands of the metal center. nih.govacs.org In some cases, the triflate anion can directly deprotonate a substrate or an intermediate, a key step in regenerating the catalyst and completing the catalytic cycle. nih.govacs.org For example, the deprotonation of a methyl group by the triflate anion can be crucial for releasing a diene product from a stable allyl intermediate, thus enabling catalytic turnover. nih.govacs.org While chloride ions can also shuttle protons, the triflate anion is often more versatile in reaching acidic sites and is less likely to block coordination sites on the metal catalyst. nih.govacs.org

Recent studies on protic ionic liquids have also highlighted the role of the triflate anion in facilitating proton hopping, contributing to high proton conductivity. rsc.org

Analysis of Oxidative Activation and Radical Cation Intermediates

Thallium(III) reagents, including thallium(III) trifluoroacetate (B77799), a related compound, are known to promote one- and two-electron oxidations of various substrates, particularly arenols. studfile.net These reactions often proceed through radical cation intermediates. studfile.netrsc.org The formation of these radical cations is a key step in oxidative coupling reactions and other transformations. studfile.netrsc.org

In the context of thallium-mediated reactions, the oxidative activation of a substrate can lead to the formation of a radical cation, which then undergoes further reaction, such as nucleophilic attack or rearrangement. studfile.net The stability of these radical cation intermediates is influenced by the reaction conditions, including the solvent and the nature of the substituents on the substrate. studfile.net

For example, in the oxidation of phenols, thallium(III) salts can mediate the formation of either para- or ortho-quinol derivatives through the intermediacy of radical cations. studfile.net Similarly, the oxidative activation of alkenes can generate radical cations that are then intercepted by nucleophiles. rsc.org The use of thallium salts in these transformations highlights their ability to act as effective one-electron oxidants.

Computational (DFT) Studies for Transition State Analysis and Energy Profiles

These studies have also been employed to analyze the stability of various intermediates and to predict the regioselectivity of reactions. researchgate.net By comparing the energy barriers for different reaction pathways, researchers can determine the most likely mechanism. For example, in the Heck reaction, DFT calculations have been used to explain the observed regioselectivity based on the computed barrier heights of the insertion step. researchgate.net Furthermore, computational models have been developed to predict the structures and stabilities of heterobimetallic complexes that serve as models for intermediates and transition states in cross-coupling reactions. ethz.ch

Factors Governing Regioselectivity and Stereoselectivity in Catalytic Cycles

The regioselectivity and stereoselectivity of this compound-catalyzed reactions are governed by a combination of factors, including the nature of the catalyst, the substrate, the solvent, and the reaction conditions. researchgate.net

In reactions such as the Heck reaction, the regioselectivity of the arylation of an alkene is influenced by the catalyst system, including the ligands on the palladium catalyst and the presence of additives like thallium salts. researchgate.netpitt.edu The use of bidentate phosphine (B1218219) ligands in combination with triflates can favor the formation of the branched (α) isomer by promoting a cationic reaction pathway. researchgate.netpitt.edu

The stereoselectivity of a reaction is often controlled by the coordination of the substrate to the thallium center. The ability of this compound to form stable chelates can create a chiral environment around the reaction center, leading to the preferential formation of one stereoisomer. In some cases, the coordination of a substituent on the substrate to the metal catalyst can direct the attack of a reagent to a specific face of the molecule, thereby controlling the stereochemical outcome. Computational studies can be used to understand the origins of this selectivity by analyzing the transition state structures for the formation of different isomers. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure of thallium triflate and its derivatives in solution. By analyzing various nuclei, researchers can probe the local environment of the metal center, the organic ligands, and the counter-ion.

The thallium nucleus, particularly the 205Tl isotope, is an excellent probe for NMR studies due to its high receptivity and the sensitivity of its chemical shift to the immediate coordination environment. huji.ac.ilacs.org The 205Tl nucleus is generally preferred over 203Tl because it provides signals that are more sensitive and slightly less broad. huji.ac.il The chemical shifts of 205Tl are highly responsive to changes in physical and chemical conditions, such as solvent, temperature, and ligand coordination. researchgate.net This sensitivity allows for detailed studies of ion-solvent interactions, complex formation, and aggregation states in solution. researchgate.netrsc.orgrsc.org

In a study utilizing dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the 205Tl NMR spectrum of thallium(I) triflate showed a signal at 370 ppm. mdpi.com The large chemical shift range of 205Tl, which can span over 800 ppm for different Tl⁺-ionophore complexes, makes it a distinctive tool for characterizing the specific electronic environment around the thallium ion. researchgate.net For instance, 205Tl NMR has been effectively used to indicate the presence of different thallium environments in materials like thallium germanate glasses, distinguishing between ionic and more covalent interactions. researchgate.net

While 205Tl NMR provides information about the metal center, other nuclei are used to characterize the triflate anion and any organic ligands present.

19F NMR: This technique is crucial for confirming the presence and electronic state of the trifluoromethanesulfonate (B1224126) (triflate) anion. For thallium(I) triflate in DMSO-d6, the 19F NMR spectrum exhibits a singlet at -77.73 ppm, corresponding to the CF3 group. mdpi.com This chemical shift is characteristic of the triflate anion in various metal complexes, with typical values appearing around -78 to -79 ppm, confirming the anion's integrity in solution. acs.orgnih.gov

13C NMR: The carbon nucleus of the triflate anion can also be observed. In DMSO-d6, the CF3 carbon of thallium(I) triflate appears at 120.70 ppm. mdpi.com In complexes containing organic ligands, 13C NMR is essential for characterizing the carbon framework. psu.eduhhu.de For example, in cyclopentadienylthallium(I) compounds, distinct signals for the ring carbons are observed, often with coupling to the thallium nucleus (¹J(TlC)), which provides further structural information. hhu.de

1H NMR: In complexes where this compound is coordinated to proton-bearing organic ligands, such as tropolone (B20159), 1H NMR spectroscopy is used to analyze the ligand's structure and its interaction with the metal center. mdpi.com The chemical shifts and coupling patterns of the ligand's protons can indicate how it is bound to the thallium ion.

NMR Spectroscopic Data for Thallium(I) Triflate in DMSO-d6
NucleusChemical Shift (δ/ppm)AssignmentReference
205Tl370Tl+ mdpi.com
19F-77.73CF3 mdpi.com
13C120.70CF3 mdpi.com

While one-dimensional NMR provides essential data, complex structures involving organic ligands often require advanced two-dimensional (2D) NMR techniques for complete structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard tools in organometallic chemistry to establish connectivity between protons (1H-1H) and between protons and heteronuclei (1H-13C). Although specific 2D-NMR studies focusing solely on this compound are not extensively detailed in the literature, the characterization of complex thallium compounds, such as those with pyridine (B92270) carboxylic acids or bulky cyclopentadienyl (B1206354) ligands, would benefit significantly from these methods. psu.eduhhu.de Such techniques would be invaluable for unambiguously assigning all proton and carbon signals and mapping the covalent bond framework of the ligands attached to the thallium center.

1H, 13C, and 19F NMR Spectroscopy for Organic Ligand and Anion Analysis

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for characterizing this compound, primarily by confirming the structural integrity of the triflate anion through its characteristic vibrational modes.

The trifluoromethanesulfonate (CF₃SO₃⁻) anion has several strong, characteristic absorption bands in the mid-IR region. The positions of these bands, particularly those corresponding to the stretching modes of the SO₃ and CF₃ groups, are sensitive to the anion's environment, such as its coordination to a metal cation. aip.orgnih.govresearchgate.net

For solid thallium(I) triflate, the key vibrational bands have been identified as follows. mdpi.com

Characteristic FT-IR Absorption Bands for Thallium(I) Triflate
Frequency (cm-1)AssignmentReference
1217SO3 stretching mdpi.com
1160CF3 stretching mdpi.com
1015SO3 stretching mdpi.com
763CF3 deformation mdpi.com

The presence of these strong bands confirms that the triflate anion is intact within the compound. mdpi.com Furthermore, subtle shifts in the frequencies of the SO₃ stretching modes can provide evidence of coordination between the triflate oxygen atoms and the thallium cation. aip.orgnih.gov In different metal triflate complexes, variations in these band positions have been interpreted to reflect different coordination modes, such as monodentate, bidentate, or purely ionic (outer-sphere). nih.gov

X-ray Diffraction and Crystallography

The crystal structure of Tl(OTf) reveals a complex coordination network. mdpi.comresearchgate.net Key findings from the crystallographic analysis include:

Two Independent Thallium Ions: The asymmetric unit contains two crystallographically independent Tl(I) cations, labeled Tl1 and Tl2. mdpi.com

Coordination Environment: Both thallium ions are coordinated by oxygen atoms from the surrounding triflate anions. Each Tl⁺ ion is surrounded by six oxygen atoms that originate from five different neighboring triflate ions. mdpi.com

Coordination Distances: The Tl···O distances vary, indicating a distorted coordination sphere. For Tl1, the distances range from 2.72(2) to 3.09(2) Å, with an average of 2.88(2) Å. For Tl2, the range is 2.78(2) to 3.06(2) Å, with an average of 2.89(2) Å. mdpi.com

Secondary Interactions: In addition to the primary Tl···O interactions, there are longer-range Tl···F contacts with fluorine atoms from two other triflate anions. These distances, ranging from 3.22(1) to 3.43(1) Å, are close to the sum of the van der Waals radii of thallium and fluorine, suggesting weak, stabilizing interactions. mdpi.com

Inter-cationic Distances: The distances between adjacent thallium cations range from approximately 4.35 Å to 4.66 Å. mdpi.com

This detailed structural information from scXRD is crucial for understanding the solid-state properties of this compound and serves as a benchmark for interpreting data from other analytical techniques. mdpi.comresearchgate.netresearchgate.net

Selected Crystallographic Interaction Distances for Thallium(I) Triflate
InteractionDistance (Å)Reference
Tl1···O Range2.72(2) – 3.09(2) mdpi.com
Tl2···O Range2.78(2) – 3.06(2) mdpi.com
Tl···F Range3.22(1) – 3.43(1) mdpi.com
Tl···Tl Range4.35(1) – 4.66(2) mdpi.com

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (scXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For thallium(I) triflate, scXRD studies have been instrumental in revealing its detailed molecular and supramolecular structures.

Although thallium(I) triflate is often obtained in an amorphous state, crystalline material suitable for scXRD has been produced. mdpi.com The analysis reveals that the crystal structure of Tl(OTf) contains two crystallographically independent thallium(I) ions. mdpi.comresearchgate.netresearchgate.net Each Tl⁺ ion is coordinated by six oxygen atoms that originate from five different triflate anions. mdpi.com This coordination environment results in a distorted octahedral geometry around the thallium centers.

The interaction distances between the thallium and oxygen atoms are well-defined. For one of the independent thallium ions (Tl1), the Tl···O distances range from 2.72(2) to 3.09(2) Å, with an average distance of 2.88(2) Å. mdpi.com For the second ion (Tl2), the distances are similar, ranging from 2.78(2) to 3.06(2) Å, averaging 2.89(2) Å. mdpi.com Beyond the primary coordination to oxygen, secondary interactions with fluorine atoms (Tl···F) at distances of 3.22–3.43 Å contribute to the stabilization of the crystal lattice.

This compound also forms co-crystals with other molecules, such as tropolone (Htrop). In the 1:1 co-crystal Tl(OTf)·Htrop, the thallium(I) ion is surrounded by six oxygen atoms from three triflate anions and three tropolone molecules. mdpi.com The Tl···O distances in this adduct span from 2.722 to 3.040(2) Å. mdpi.com In more complex structures, such as {Tl@[Tl(hino)]₆}(OTf), a central Tl⁺ ion is encapsulated in a distorted octahedral environment by oxygen atoms from surrounding Tl(hino) units, with a mean Tl···O distance of 2.906(6) Å. mdpi.com

Table 1: Selected Crystallographic Data for Thallium(I) Triflate and its Adduct

Parameter Thallium(I) Triflate (Tl(OTf)) Tl(OTf)·Htrop Adduct
Crystal System Not specified in results Not specified in results
Space Group Not specified in results Not specified in results
Tl1···O distance range (Å) 2.72(2)–3.09(2) 2.722(2)–3.040(2)
Tl2···O distance range (Å) 2.78(2)–3.06(2) N/A
Average Tl···O distance (Å) 2.88(2) / 2.89(2) Not specified in results
Coordination Number (Tl⁺) 6 6

Data sourced from MDPI. mdpi.com

Determination of Solid-State Architecture

The solid-state architecture of this compound is characterized by an extended ionic network. In the pure compound, the two independent Tl⁺ ions are bridged by triflate anions, creating a complex three-dimensional structure. mdpi.com Each triflate anion connects to multiple thallium centers, and each thallium center is coordinated by several triflate groups, leading to a stable supramolecular assembly. mdpi.com The neighboring thallium(I) cations are separated by distances of approximately 4.35 Å to 4.66 Å. mdpi.com

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule. While specific MS data for the direct structural analysis of the this compound molecule is not detailed in the provided context, the principles of MS and its advanced form, tandem mass spectrometry (MS/MS), are widely applicable for characterizing such compounds and their derivatives.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for elemental analysis, capable of detecting metals and metalloids at ultra-trace levels. ugent.be It is frequently used for the quantitative analysis of thallium in various samples, including environmental water and biological tissues. rsc.org For instance, ICP-MS can achieve high precision (RSD < 5%) for quantifying Tl⁺ in spiked serum samples.

Tandem mass spectrometry (MS/MS or ICP-MS/MS) enhances the capabilities of a standard MS experiment by performing multiple stages of mass analysis. ugent.bemsaltd.co.uk This technique is particularly effective at removing spectral interferences, which is a major drawback of conventional ICP-MS. ugent.be In an MS/MS setup, an initial quadrupole (Q1) acts as a mass filter, allowing only ions of a specific mass-to-charge ratio to pass into a collision/reaction cell. ugent.be Inside the cell, these precursor ions are fragmented through collision with a neutral gas. The resulting product ions are then analyzed by a second mass analyzer. nih.gov This process provides detailed structural information and allows for highly selective and sensitive detection, making it a revolutionary tool in clinical diagnosis and the study of complex molecules. msaltd.co.uknih.gov

Other Spectroscopic Techniques (UV-Vis and Luminescence)

Ultraviolet-visible (UV-Vis) and luminescence spectroscopy are used to investigate the electronic properties of this compound and its complexes.

The UV-Vis spectra of thallium(I) triflate and its tropolonate complexes, when measured in methanol (B129727) solutions, are generally similar to one another. mdpi.comresearchgate.net This suggests that the primary electronic transitions are localized on the ligands.

Luminescence spectroscopy provides insights into the excited-state properties of these compounds. In the solid state, thallium(I) tropolonate chelates exhibit fluorescence. For example, a complex with 5-methyltropolone (Tl(5-metrop)) shows a redshifted emission at 502 nm compared to other thallium(I) chelates. mdpi.com The emission spectra for other related compounds show bands around 420 nm and 462 nm, with corresponding excitation spectra showing bands at 375 nm and 420 nm. mdpi.com The fluorescence decays of these complexes in the solid state are characterized by two components: a long-lived one with a lifetime of approximately 15 ns and a short-lived component with a lifetime around 0.15 ns. mdpi.com

Thermal Analysis (e.g., Thermogravimetric Analysis for Ligand Density)

Thermal analysis techniques, particularly thermogravimetric analysis (TGA), are employed to study the thermal stability and decomposition behavior of materials by measuring changes in mass as a function of temperature. linseis.comcelignis.com

For this compound, TGA shows that the compound is thermally stable up to relatively high temperatures. Decomposition is reported to begin above 350°C, a process that involves the release of sulfur dioxide (SO₂) and trifluoromethyl (CF₃) radicals. TGA is also a valuable tool for characterizing the composition of thallium-containing complexes. For example, in macrocyclic thallium(III) complexes, TGA results have demonstrated excellent thermal stability, with some compounds being stable above 400°C. researchgate.net The TGA curve provides a quantitative measure of mass loss, which can be correlated to the loss of specific components like water molecules or organic ligands, allowing for the determination of material composition and purity. celignis.comresearchgate.net The derivative of the TGA curve (DTG curve) highlights the temperatures at which the most significant mass loss occurs, providing clearer insight into the decomposition stages. celignis.com

Theoretical and Computational Studies of Thallium Triflate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying systems containing thallium due to its favorable balance of accuracy and computational cost. mdpi.com It allows for the determination of structural and dynamic properties by solving for the electron density of a system rather than the complex many-electron wavefunction. mdpi.com

DFT calculations have been instrumental in understanding the electronic nature of thallium triflate. Experimental analysis by single-crystal X-ray diffraction, supported by theoretical interpretations, reveals a predominantly ionic structure for solid TlOTf. researchgate.net The crystal structure contains two unique thallium(I) ions. researchgate.net Each Tl⁺ ion is coordinated by six oxygen atoms belonging to five different triflate anions. acs.org The average Tl···O distances are approximately 2.88 Å and 2.89 Å for the two distinct thallium centers. acs.org Furthermore, secondary interactions between thallium and fluorine atoms (Tl···F) with distances ranging from 3.22 Å to 3.43 Å contribute to the stability of the crystal lattice. researchgate.netacs.org

Computational analyses of related thallium(I) complexes, such as those with bis(imino)pyridine scaffolds, corroborate the electronic picture of a highly ionic interaction. acs.orgacs.org Studies employing methods like orbital population analysis, bond order calculations, and energy decomposition analysis indicate minimal covalent character between the thallium cation and its coordinating ligands. acs.orgacs.org The bonding is dominated by electrostatic interactions, which is characteristic of the Tl⁺ ion in various chemical environments. DFT calculations on other metal triflates, such as those of group 14, have also been used to probe their electronic structures and charge distributions, providing a framework for understanding the behavior of the triflate anion in these systems. diva-portal.orgresearchgate.net

Selected Interaction Distances in Solid this compound
InteractionDistance Range (Å)Reference
Tl···O2.72 - 3.09 researchgate.net
Tl···F3.22 - 3.43 researchgate.netacs.org

While specific DFT studies detailing entire mechanistic pathways and energy barriers for reactions initiated by this compound are not extensively documented in the literature, the compound's general reactivity pattern has been established. This compound functions as an effective Lewis acid, a role that can be computationally modeled to understand its catalytic activity. acs.org As a Lewis acid, it can coordinate with electron-rich species, thereby activating substrates, stabilizing transition states, and lowering the activation energy of reactions such as Friedel-Crafts acylations and alkylations. acs.org

DFT is a powerful tool for investigating such reaction mechanisms. For example, in the study of other triflate-mediated reactions, such as the decomposition of 2-(trimethylsilyl)thiophen-3-yl triflate, DFT calculations (using the B3LYP functional) have been employed to map out potential reaction pathways and evaluate the feasibility of intermediates. researchgate.net Similarly, DFT has been used to calculate the free-energy barriers for excited-state proton transfer, demonstrating its capability in locating transition states and modeling reaction energetics. aps.org In the context of thallium chemistry, DFT calculations combined with variable-temperature NMR spectroscopy were used to confirm a rare Tl−H orbital interaction in a copper-thallium hydride cluster, [Cu₆TlH₆(PPh₃)₆][OTf], highlighting the method's utility in understanding complex bonding and reactivity. aps.org These examples showcase the potential of DFT to elucidate the mechanistic details of reactions involving this compound, even if specific, comprehensive studies on its reaction barriers are limited.

A significant area of computational research involving thallium(I) complexes is the characterization of noncovalent interactions, particularly those between the thallium cation and aromatic rings (Tl-arene contacts). acs.orgcore.ac.uk These interactions are crucial in the formation of supramolecular structures.

Computational studies have shown that Tl-arene contacts are stabilized by noncovalent forces. acs.orgacs.org Accurately describing these weak interactions requires specific computational approaches. DFT calculations using exchange-correlation functionals that include long-range exchange corrections, such as CAM-B3LYP and LC-PBE, have been shown to be necessary for a proper computational description. acs.org In one study, Tl(I) complexes were found to crystallize from benzene (B151609) or toluene (B28343) to form inverted sandwich structures, where two large thallium cations are bridged by the arene molecule. acs.orgacs.org Further validation of these non-covalent interactions has been achieved through methods like the quantum theory of atoms-in-molecules (QTAIM) and non-covalent interaction plot (NCIPlot) index methods, which have been used to confirm the attractive nature of Tl···π interactions in thallium(I) phosphorodithioates.

Computational Methods for Studying Noncovalent Tl-Arene Interactions
Method/FunctionalPurposeReference
CAM-B3LYP / LC-PBEAccurate description of long-range Tl-arene contacts acs.org
QTAIM / NCIPlotConfirming and characterizing attractive Tl···π interactions

Computational Elucidation of Mechanistic Pathways and Energy Barriers

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods have been applied to study thallium-containing compounds, providing further layers of theoretical understanding.

Ab Initio Methods: These methods are based on first principles of quantum mechanics without the use of empirical parameters. One notable example is the application of ab initio Dirac-Hartree-Fock calculations to study the chemical properties of thallium fluoride (B91410) (TlF). Such high-level calculations are particularly important for molecules with heavy elements like thallium, where relativistic effects become significant. Relativistic ab initio methods have also been used to calculate properties like the scalar polarizabilities of thallium's atomic states, which can then be used in conjunction with experimental data to determine atomic properties like excited-state lifetimes with high accuracy. While specific ab initio studies on this compound are scarce, these examples demonstrate the power of such methods for accurately modeling the fundamental properties of thallium-containing species.

Semi-Empirical Methods: These methods incorporate some experimental parameters to simplify calculations, making them faster but generally less accurate than ab initio or DFT approaches. Their use in the computational study of this compound is not widely reported. However, semi-empirical approaches have been mentioned in the context of related chemistry, for instance, in the development of certain GGA-type density functionals or for absorption corrections in the crystallographic analysis of related metal complexes. diva-portal.org While not a primary tool for detailed electronic structure or mechanistic elucidation for this compound, they can serve specific purposes within a broader research scope.

Emerging Research Areas and Potential Applications

Medicinal Chemistry Research Applications

The exploration of thallium triflate in medicinal chemistry is in its early stages, with research focusing on its potential role in creating new therapeutic and diagnostic tools.

The concept of targeted drug delivery aims to concentrate medication at the site of action, thereby increasing efficacy and reducing systemic side effects. nih.govfrontiersin.org Research into the potential therapeutic applications of this compound includes its exploration for use in targeted drug delivery systems. The underlying principle involves using the specific chemical properties of the thallium compound to create conjugates or nanocarriers that can be directed to specific cells or tissues. nih.govmdpi.com

While specific drug delivery systems based on this compound are not yet prevalent in published literature, its utility is being investigated. The thallium ion's interactions with biological molecules and the triflate's role as a versatile linker group are properties of interest for designing such systems. The development of nanocarriers, such as nanoparticles or liposomes, is a common strategy in targeted delivery, offering a potential route for the application of novel compounds like this compound. mdpi.comconsensus.app

Medical imaging is crucial for diagnosing and monitoring diseases. The development of new imaging agents is a key area of research, with a focus on creating molecules that can offer higher specificity and clearer images. researchgate.net this compound is a subject of ongoing research for its potential use in imaging applications.

This interest is partly based on the established use of thallium isotopes, such as Thallium-201, in nuclear medicine for myocardial perfusion imaging. researchgate.net Separately, the triflate group is a valuable precursor in the synthesis of various molecules, including intermediates for imaging agents. google.comsci-hub.st The combination of these two components in this compound makes it a candidate for research into new diagnostic tools. While specific, widely adopted imaging agents directly synthesized from this compound are not yet established, its properties continue to make it a compound of interest in this exploratory field.

Exploration in Targeted Drug Delivery Systems

Materials Science Research Applications

In materials science, this compound serves as a valuable precursor for creating specialty chemicals and advanced materials with novel properties.

This compound is utilized as a starting material in the synthesis of various organic and organometallic compounds due to the high reactivity and stability of the triflate anion. It acts as a source of the thallium(I) ion for coordination chemistry, enabling the creation of complex structures. mdpi.com

One significant application is in the synthesis of thallium(I) tropolonates. By reacting this compound with tropolone (B20159) derivatives, researchers have synthesized complexes like Tl(trop) and {Tl@[Tl(hino)]₆}(OTf). mdpi.com Some of these tropolonate complexes have shown antimicrobial properties, indicating potential for further therapeutic development. mdpi.com

Another area of research is the synthesis of luminescent metallopolymers. This compound has been used with bis(acetylido) aurates(I) to create AuI–TlI metallopolymers, which exhibit novel structural and photoluminescent properties. researchgate.net The triflate anion's ability to stabilize complex coordination structures is key in forming these advanced materials. The synthesis of six-coordinate thallium(III) porphyrin complexes also demonstrates the utility of triflate-containing compounds in creating complex organometallics. acs.org

Table 1: Examples of Specialty Chemicals Synthesized from this compound

PrecursorReagent(s)Synthesized CompoundResearch Area
Thallium(I) TriflateTropolone (Htrop), Ammonia (B1221849)Tl(trop)Antimicrobial Activity
Thallium(I) TriflateHinokitiol (B123401) (Hhino), Ammonia{Tl@[Tl(hino)]₆}(OTf)Supramolecular Chemistry
Thallium(I) TriflateBis(acetylido) aurates(I)AuI–TlI MetallopolymersPhotoluminescent Materials

This compound is identified as a compound with potential applications in solar energy and water treatment, largely due to its non-aqueous solubility. americanelements.comamericanelements.com In the field of solar energy, research is ongoing to develop high-temperature superconductors and advanced photovoltaic cells. researchgate.net Thallium-based compounds, such as thallium barium calcium copper oxides and thallium-based halide perovskites, have shown promise for these applications. researchgate.net The use of this compound as a soluble precursor could facilitate the synthesis of these complex materials for next-generation solar cells. americanelements.com

While specific, large-scale applications in water treatment are still under investigation, organo-metallic compounds are explored for various purification and treatment processes. americanelements.comamericanelements.com The unique chemical properties of this compound make it a candidate for research into novel water treatment technologies, although this remains an emerging area of study.

Precursor Role in Specialty Chemicals and Advanced Materials Synthesis

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent bonds. This compound has proven to be a valuable building block in this field, particularly in the creation of host-guest systems and complex coordination networks. mdpi.comscispace.com

Research has demonstrated that this compound can form co-crystals with organic ligands. For instance, when mixed with tropolone, it forms a 1:1 co-crystal, Tl(OTf)·Htrop, where the thallium ion is coordinated by both the triflate anion and the tropolone molecule. mdpi.comresearchgate.net

More complex structures, which are prime examples of host-guest chemistry, can also be synthesized. The reaction of this compound with hinokitiol (4-isopropyltropolone) in the presence of ammonia does not yield a simple chelate but instead produces a complex compound with the formula {Tl@[Tl(hino)]₆}(OTf). mdpi.com In this intricate structure, a central thallium(I) ion (the "guest") is encapsulated within a cage-like supramolecular assembly formed by six thallium-hinokitiol units (the "host"), with the triflate anion balancing the charge. mdpi.comresearchgate.net The ability of the triflate anion to facilitate the formation of such higher-order architectures is a significant finding. These studies highlight how the interplay between the metal ion, the ligand, and the counter-ion (triflate) can be used to construct sophisticated supramolecular systems. mdpi.com

Table 2: Supramolecular Structures Formed with this compound

LigandResulting StructureDescription
Tropolone (Htrop)Tl(OTf)·HtropA 1:1 co-crystal where the Tl⁺ ion is coordinated by both the triflate anion and tropolone oxygen atoms. mdpi.com
Hinokitiol (Hhino){Tl@[Tl(hino)]₆}(OTf)A complex host-guest system where a central Tl⁺ ion is encapsulated in a cage of six [Tl(hino)] units. mdpi.com

Conclusion and Future Perspectives in Thallium Triflate Research

Synthesis and Advanced Characterization of Novel Thallium Triflate Complexes

Recent research has focused on the synthesis and detailed structural elucidation of novel this compound complexes. Thallium(I) triflate is typically synthesized by the reaction of metallic thallium with a concentrated aqueous solution of trifluoromethanesulfonic acid. ionbiosciences.com While often amorphous, crystalline TlOTf suitable for single-crystal X-ray diffraction (scXRD) has been obtained, revealing a complex solid-state architecture. ionbiosciences.comnih.gov

Advanced characterization has shown that in its solid state, this compound features two crystallographically independent Tl⁺ ions. ionbiosciences.comnih.gov Each thallium ion is coordinated by six oxygen atoms from five different triflate anions, demonstrating the bridging nature of the triflate ligand in the solid state. nih.gov The coordination environment of the thallium ions can be described as a significantly distorted octahedron. nih.gov The formation of co-crystals, for instance with tropolone (B20159), further illustrates the rich coordination chemistry of this compound, where the Tl⁺ ion interacts with both the triflate anions and the organic ligand. nih.gov In such co-crystals, Tl⁺ can bridge triflate and ligand oxygen atoms, creating extended ionic networks.

The synthesis of more complex thallium(I) chelates often requires specific conditions. For example, simple mixing of TlOTf with tropolone derivatives does not typically yield a chelate complex but rather 1:1 co-crystals. ionbiosciences.comnih.gov The formation of simple chelate complexes can be achieved by the addition of ammonia (B1221849), which deprotonates the ligand and facilitates chelation. ionbiosciences.comnih.gov The use of this compound as a precursor has also led to the synthesis of complex structures, such as a {Tl@[Tl(hino)]₆}(OTf) compound, highlighting the triflate anion's role in stabilizing higher-order coordination structures. nih.gov

Future research in this area is directed towards the synthesis of hybrid Tl(I)-d¹⁰ metal complexes, with the aim of enhancing properties like photoluminescence or catalytic activity. The structural flexibility of this compound makes it a valuable precursor for expanding the library of Tl(I) coordination compounds.

Development of Greener and More Sustainable Catalytic Methodologies

A significant driver in modern chemistry is the development of green and sustainable processes. greencatalysis.jpopenaccessjournals.com While thallium compounds are effective catalysts in various organic reactions, their toxicity necessitates the development of methodologies that minimize environmental impact and enhance safety. rsc.org Thallium(I) cations can act as acid catalysts in reactions like esterification and electrophilic bromination. rsc.org The triflate anion in TlOTf provides advantages over other thallium salts, such as higher solubility in organic solvents and greater coordination versatility.

Research into greener catalytic approaches involving thallium has explored the immobilization of catalysts on solid supports. For instance, thallium has been successfully immobilized on isonicotinamide-functionalized mesoporous MCM-41. researchgate.net This heterogeneous catalyst demonstrated excellent performance in the selective oxidation of sulfides and thiols and, crucially, the anchored thallium did not leach from the support, allowing the catalyst to be reused multiple times without significant loss of activity. researchgate.net Such immobilization strategies are key to preventing the release of toxic thallium species into the environment and simplifying catalyst recovery. uni-regensburg.deresearchgate.net

Another avenue for developing more sustainable catalytic systems is the use of ionic liquids (ILs) as reaction media. dcu.ie Metal triflates, including those of thallium(III), have been investigated as catalysts in ILs. frontiersin.org These systems can offer advantages such as enhanced catalyst stability and the potential for catalyst recycling by separating the product from the ionic liquid phase. dcu.iefrontiersin.org While the existence of thallium-based ionic liquids has not been widely reported, the successful use of other metal triflates in ILs suggests a promising future direction for this compound catalysis. researchgate.netmdpi.com The development of recyclable, water-tolerant Lewis acid catalyst systems is a major goal, and triflate-based catalysts are at the forefront of this research. frontiersin.orgnih.gov

Expansion into Emerging Interdisciplinary Research Domains

The unique properties of this compound are facilitating its expansion from traditional organic synthesis into interdisciplinary fields like materials science and supramolecular chemistry. The ability of the Tl⁺ ion to participate in a variety of coordination numbers and secondary interactions makes it a valuable component in the construction of complex architectures. nih.gov

In supramolecular chemistry, this compound has been used in the synthesis of metallopolymers. For example, bis(acetylido) aurates(I) and thallium(I) trifluoromethanesulfonate (B1224126) have been reacted to create Au(I)–Tl(I) metallopolymers with novel structural motifs, including 1D chains and 2D networks. researchgate.net These materials are of interest for their potential photophysical properties. researchgate.net The formation of supramolecular polymers driven by thallophilic and other weak interactions highlights the utility of thallium compounds in creating advanced materials with unique structural and potentially functional properties. researchgate.net The design of such complex, self-assembled systems is a major focus of contemporary materials science. nih.gov

In the realm of biomedical applications, while the high toxicity of thallium is a major concern, its radioactive isotopes, particularly Thallium-201 (Tl-201), have established uses in medical imaging. ontosight.aiontosight.ai Tl-201 is employed in nuclear medicine for myocardial perfusion imaging to assess blood flow to the heart and in tumor imaging. ontosight.aiontosight.ainih.gov Although this compound itself is not directly used in these applications, the fundamental chemistry of thallium ions, including their interaction with biological systems, is relevant. Furthermore, research into fluorescent sensors for thallium ions, which are used to image potassium channel activity in cells, represents another interdisciplinary application at the interface of chemistry, biology, and materials science. ionbiosciences.comrsc.org

Addressing Challenges in Thallium Chemistry for Broader Applicability

The primary and most significant challenge in the use of this compound and other thallium compounds is their extreme toxicity. karger.comnih.gov Thallium is more toxic than heavy metals like mercury, cadmium, and lead, and its colorless, odorless, and tasteless nature poses a significant hazard. nih.gov This toxicity stems from the similarity of the Tl⁺ ion's ionic radius to that of the K⁺ ion, allowing it to interfere with essential potassium-dependent cellular processes. nih.gov

Addressing this challenge is paramount for the broader application of thallium-based reagents and catalysts. One of the most promising strategies is the development of robust heterogeneous catalysts, as discussed previously. By immobilizing thallium on solid supports like mesoporous silica (B1680970) or polymers, the risk of leaching into the reaction products and the environment can be significantly minimized. researchgate.netnih.gov This approach not only enhances safety but also facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. uni-regensburg.dersc.org

Another critical area of research is the development of effective chelation and removal strategies for thallium. Prussian blue is a well-known and effective antidote for thallium poisoning, as it forms a nonabsorbable complex with thallium, interrupting its enterohepatic circulation and promoting its excretion. karger.comnih.govmdpi.com In a chemical research context, the principles of chelation could be applied to develop highly effective scavenging agents for removing residual thallium from reaction mixtures, ensuring product purity and minimizing waste contamination. Research into stabilizing thallium contaminants in soil and water using chelating agents and advanced oxidation processes is ongoing and provides insights into managing thallium-containing waste. nih.govdoi.org

Finally, rational ligand design represents a key future direction for mitigating the challenges of thallium chemistry. catalysis.blognih.govnih.gov By designing ligands that form highly stable and less labile complexes with thallium, it may be possible to modulate its reactivity and reduce its bioavailability, thereby lowering its effective toxicity in catalytic applications. Appending charged or polar groups to ligands can also alter the solubility of the resulting metal complex, facilitating its immobilization in specific phases like water or ionic liquids for easier separation. uvic.ca The development of such advanced ligands could unlock the full synthetic potential of thallium catalysts while addressing the critical safety and environmental concerns that currently limit their widespread use.

Q & A

Q. What are the recommended methods for synthesizing thallium triflate in an academic laboratory setting?

this compound is typically synthesized by reacting thallium(I) carbonate (Tl₂CO₃) with trifluoromethanesulfonic acid (CF₃SO₃H) under anhydrous conditions. The reaction proceeds as: Tl2CO3+2CF3SO3H2TlSO3CF3+CO2+H2O\text{Tl}_2\text{CO}_3 + 2\text{CF}_3\text{SO}_3\text{H} \rightarrow 2\text{TlSO}_3\text{CF}_3 + \text{CO}_2 + \text{H}_2\text{O}

Key steps include:

  • Conducting reactions under an inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Purification via recrystallization from dry solvents to remove residual acids or metal impurities .
  • Confirming purity through elemental analysis and X-ray diffraction for structural validation .

Q. How should this compound be handled and stored to ensure safety and prevent degradation?

  • Storage : Store in airtight, moisture-resistant containers under inert gas (argon) due to its hygroscopic nature .
  • Handling : Use gloveboxes or Schlenk lines to avoid atmospheric exposure. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory due to thallium’s acute toxicity (oral LD₅₀ in rats: 25–30 mg/kg) .
  • Waste disposal : Follow institutional protocols for heavy metal waste, including neutralization with chelating agents before disposal .

Q. What analytical techniques are most effective for detecting thallium species in biological samples?

  • Monochromatic Excitation X-ray Fluorescence (ME-XRF) : Provides rapid, non-destructive detection with sensitivity comparable to ICP-MS (detection limit: 0.1 ppm) .
  • ICP-MS : Offers high precision (RSD < 5%) for quantifying Tl⁺ in tissues, validated via spiked serum samples .
  • Voltammetry : Useful for speciation studies, distinguishing Tl⁺ from Tl³⁺ in aqueous matrices .

Advanced Research Questions

Q. How can researchers resolve contradictory catalytic performance data in this compound-mediated reactions?

Contradictions in catalytic activity (e.g., yield variations in alkylation reactions) may arise from:

  • Impurity effects : Trace water or oxygen can deactivate the catalyst. Validate solvent dryness via Karl Fischer titration .
  • Structural speciation : Use EXAFS or NMR to confirm the presence of active species like [Tl(CF₃SO₃)_n]^+ clusters .
  • Reaction monitoring : Employ in situ IR spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies exist for characterizing the structural speciation of this compound in solution?

  • X-ray Absorption Spectroscopy (XAS) : Identifies coordination geometry (e.g., Tl⁺ in a distorted octahedral environment) .
  • ESI-MS : Detects ion clusters (e.g., [Tl₂(CF₃SO₃)_3]^+) in acetonitrile solutions .
  • DFT calculations : Predict thermodynamic stability of solvated species, guiding solvent selection (e.g., dichloromethane vs. THF) .

Q. What statistical approaches are recommended for analyzing low-concentration thallium datasets from environmental samples?

  • Non-parametric tests : Use Mann-Whitney U tests for non-normal distributions (common in geochemical data) .
  • Multivariate analysis : PCA or cluster analysis to identify contamination sources (e.g., industrial vs. natural Tl) .
  • Error propagation : Apply Monte Carlo simulations to account for detection limits in ME-XRF/ICP-MS comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.